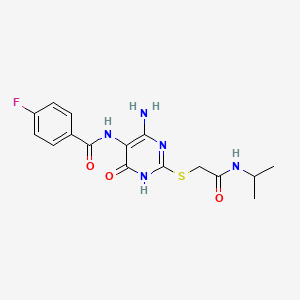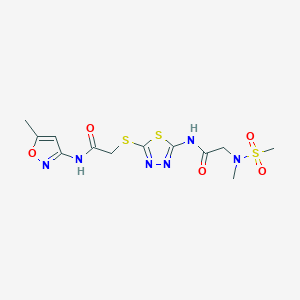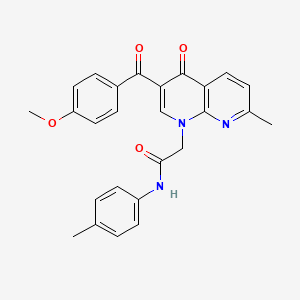![molecular formula C26H27N3O4S2 B2488165 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391876-60-1](/img/structure/B2488165.png)
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a small molecule with the chemical formula C23H20N2O5S . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a sulfonyl group, a benzamido group, and a carboxamide group . The average molecular weight is 436.48, and the monoisotopic weight is 436.10929245 .Scientific Research Applications
Cancer Research
This compound has shown potential as a selective inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in the progression of certain cancers, including breast and prostate cancer . By inhibiting AKR1C3, the compound may help in reducing the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.
Antifungal Agents
Research has indicated that derivatives of this compound exhibit significant antifungal activity. Specifically, 2-aryl-3,4-dihydroisoquinolin-2-iums, which are structurally related, have been designed and synthesized as potential antifungal agents . These compounds have demonstrated moderate to significant inhibitory activities against various phytopathogenic fungi, suggesting their use in agricultural and pharmaceutical antifungal applications.
Neuroprotective Agents
The structural components of this compound, particularly the tetrahydroisoquinoline moiety, are of interest in neuroprotection. Compounds containing this moiety have been studied for their potential to protect neurons from oxidative stress and neurodegenerative conditions. This makes the compound a candidate for research into treatments for diseases such as Parkinson’s and Alzheimer’s .
Enzyme Inhibition Studies
This compound’s ability to inhibit specific enzymes, such as AKR1C3, makes it valuable for studying enzyme inhibition mechanisms. Understanding how this compound interacts with enzymes can provide insights into designing more effective inhibitors for therapeutic use .
Pharmacokinetic Studies
Given its complex structure, this compound can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for developing new drugs, as they help determine the compound’s efficacy and safety profile.
These applications highlight the compound’s versatility and potential in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
X-MOL Chin. J. Org. Chem. MDPI : General knowledge on anti-inflammatory properties of sulfonyl and benzamido groups. : General knowledge on pharmacokinetic studies.
properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-16-6-11-21-22(14-16)34-26(23(21)24(27)30)28-25(31)18-7-9-20(10-8-18)35(32,33)29-13-12-17-4-2-3-5-19(17)15-29/h2-5,7-10,16H,6,11-15H2,1H3,(H2,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBMYCHVRUDESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)

![2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488092.png)


![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)
![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)
